Methotrexat-Hydrat

Übersicht

Beschreibung

Synthesis Analysis

Methotrexate and its derivatives, including methotrexate hydrate, have been synthesized through various chemical processes. A notable method involves the synthesis of gamma-substituted derivatives of methotrexate as dihydrofolate reductase inhibitors, showcasing the versatility in modifying the methotrexate molecule for different scientific applications (Rosowsky et al., 1981).

Molecular Structure Analysis

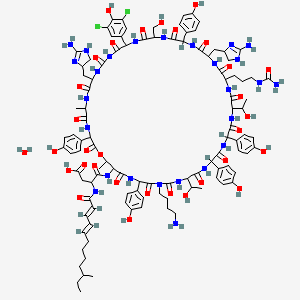

The crystal and molecular structure of methotrexate has been explored extensively. One study highlights the highly hydrated triclinic crystal form of the strontium salt of methotrexate, revealing two independent molecules within the asymmetric unit displaying different conformations (Mastropaolo et al., 2001). This study provides experimental proof of methotrexate's versatile molecular conformations and its adaptability to various chemical environments.

Chemical Reactions and Properties

Methotrexate's electrochemical behavior has been studied, showing that it undergoes three two-electron/two-proton reduction steps in neutral and acidic media, leading to different hydrolyzed and reduced forms depending on the pH levels. This reveals the compound's complex reactivity under varying chemical conditions (Gurira & Bowers, 1983).

Physical Properties Analysis

Different solid states of methotrexate, including its hydrate form, have been identified, demonstrating variations in solubility, crystallinity, and stability. These physical properties are crucial in understanding the compound's behavior in different environments and applications (Hak-Kim & Gonda, 1991).

Chemical Properties Analysis

The biotransformation of methotrexate in aquatic environments has been examined, identifying several transformation products through advanced analytical methodologies. This research sheds light on methotrexate's environmental impact and its chemical stability and reactivity in different contexts (Kosjek et al., 2015).

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Methotrexat wird seit mehr als sieben Jahrzehnten zur Behandlung verschiedener Krankheiten eingesetzt, darunter verschiedene Krebsarten {svg_1}. Es wird häufig zur Behandlung von Leukämie, Brustkrebs, Lungenkrebs, Kopf- und Halskrebs sowie Lymphom eingesetzt {svg_2}.

Autoimmunerkrankungen

Methotrexat wird auch zur Behandlung von Autoimmunerkrankungen eingesetzt {svg_3}. Es wird häufig zur Behandlung von schwerer rheumatoider Arthritis, Psoriasis und anderen Autoimmunerkrankungen eingesetzt {svg_4}.

Rheumatoide Arthritis

Methotrexat hat bei Patienten mit rheumatoider Arthritis positive Ergebnisse gezeigt {svg_5}. Es wird häufig als Erstlinientherapie bei Patienten mit dieser Erkrankung eingesetzt {svg_6}.

Arzneimittel-Abgabesysteme

Neuere Studien haben sich auf die Wirksamkeit verschiedener Nanopartikel bei der Arzneimittelverabreichung konzentriert, insbesondere bei Methotrexat {svg_7}. Ziel dieser Studien ist es, die Abgabe des Arzneimittels an die Zielzellen zu verbessern und die Schädigung der Wirtszellen zu reduzieren {svg_8}.

Behandlung von Malaria

Methotrexat hat sich als wirksam bei der Behandlung von Pyrimethamin-resistenten Plasmodium vivax-Malariaparasiten erwiesen {svg_9} {svg_10}.

Protein-Expressionssysteme

Methotrexat wird verwendet, um Dihydrofolat-Reduktase in DHFR-basierten Protein-Expressionssystemen zu inhibieren {svg_11} {svg_12}. Dies ermöglicht die Produktion spezifischer Proteine in einer kontrollierten Weise {svg_13} {svg_14}.

Antitumorstudien

Methotrexat ist ein potenter Inhibitor der Dihydrofolat-Reduktase und wird in Antitumorstudien eingesetzt {svg_15} {svg_16}. Es interferiert mit dem Wachstum bestimmter Zellen des Körpers, insbesondere von Zellen, die sich schnell vermehren, wie z. B. Krebszellen {svg_17}.

Psoriasisbehandlung

Methotrexat wird zur Behandlung schwerer Psoriasis eingesetzt {svg_18}. Es hilft, das Wachstum von Hautzellen zu verlangsamen und Entzündungen zu reduzieren {svg_19}.

Wirkmechanismus

Methotrexate hydrate, also known as Methotrexate monohydrate, is a potent therapeutic agent used in the treatment of a variety of diseases, including cancers and autoimmune disorders . This article provides a detailed overview of its mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of Methotrexate hydrate is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides, which are essential for cell division . By inhibiting DHFR, Methotrexate hydrate effectively suppresses cell division, particularly in rapidly dividing cells such as those found in cancers .

Mode of Action

Methotrexate hydrate inhibits DHFR, thereby blocking the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . This inhibition prevents cell division and leads to the suppression of inflammation, as well as the prevention of cell division in neoplastic diseases .

Biochemical Pathways

Methotrexate hydrate affects several biochemical pathways. It inhibits key enzymes in the biosynthesis of purines and pyrimidines, thereby attenuating malignant cell proliferation and turnover . It also impacts the expression and activity of conserved metabolic pathways . Moreover, it has been suggested that Methotrexate hydrate may also block other steps in nucleotide synthesis, magnifying these effects .

Pharmacokinetics

Methotrexate hydrate exhibits a complex pharmacokinetic profile. It is known that the polyglutamation of Methotrexate affects its pharmacokinetic and pharmacodynamic properties and prolongs its effect . Bile excretion plays a significant role due to extensive enterohepatic recirculation, although the majority of Methotrexate is excreted through urine . The pharmacokinetics of Methotrexate hydrate can be influenced by genetic variants, specific dynamic processes, and micro-environmental elements such as nucleotide deprivation or glutathione levels .

Result of Action

The action of Methotrexate hydrate leads to several molecular and cellular effects. It broadly alters the human gut microbiota, impacts the expression and activity of conserved metabolic pathways, and decreases immune activation . It also leads to apoptosis in the liver tissue via increasing mRNA transcript levels of Bax, caspase-3, Apaf-1, and downregulation of Bcl-2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methotrexate hydrate. For instance, shifts in the gut microbiota are associated with the clinical drug response . Moreover, the effects of Methotrexate hydrate are influenced by genetic variants, specific dynamic processes, and micro-environmental elements such as nucleotide deprivation or glutathione levels .

Safety and Hazards

Zukünftige Richtungen

Methotrexate is a relatively old, yet effective, immunomodulatory drug for the management of autoimmune and chronic inflammatory disorders. Recent meta-analyses have shown that methotrexate treatment is associated with a lower risk of cardiovascular events when compared with other disease-modifying antirheumatic drugs . This suggests that methotrexate might exert specific protective effects against atherosclerosis and thrombosis .

Eigenschaften

IUPAC Name |

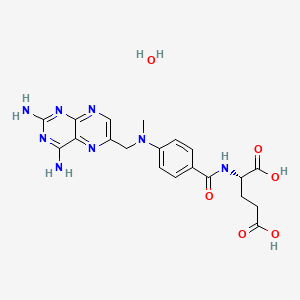

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJYMUQSRFJSEW-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217789 | |

| Record name | Methotrexate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6745-93-3, 133073-73-1 | |

| Record name | Methotrexate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methotrexate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L(+)-Amethopterin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: The research paper discusses using Methotrexate hydrate for stable expression of recombinant proteins in CHO cells. How does this relate to the compound's mechanism of action?

A1: Methotrexate hydrate is a folate analog that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis []. In the context of recombinant protein production, CHO cells are often engineered to be DHFR deficient. Introducing a gene for DHFR alongside the desired recombinant protein gene allows for selection and amplification of successfully transfected cells. By exposing the cells to gradually increasing concentrations of Methotrexate hydrate, only cells with amplified copies of the DHFR gene (and consequently, the recombinant protein gene) survive. This process leads to stable, high-producing cell lines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.